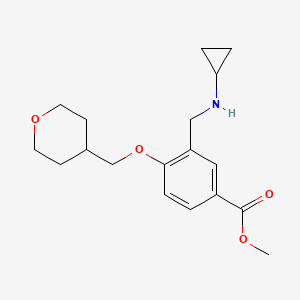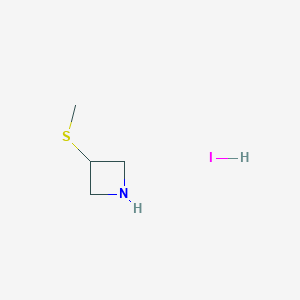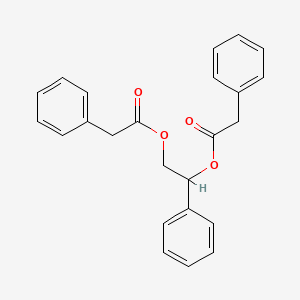
Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate is a complex organic compound with the molecular formula C43H76N3O4P. This compound is notable for its unique structure, which includes a cholesterol backbone modified with a phosphoramidite group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate typically involves multiple steps The process begins with the modification of cholesterol to introduce the necessary functional groupsThe reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and purity. The process is optimized to maximize yield and minimize waste, often involving purification steps such as chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group on the cholesterol backbone.
Reduction: This can affect the cyano group, converting it to an amine.
Substitution: The phosphoramidite group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine derivative .
Aplicaciones Científicas De Investigación
Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving cell membranes and lipid interactions.
Medicine: Research into drug delivery systems often utilizes this compound due to its ability to interact with biological membranes.
Mecanismo De Acción
The mechanism of action of Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate involves its interaction with biological membranes. The cholesterol backbone allows it to integrate into lipid bilayers, while the phosphoramidite group can participate in various biochemical reactions. This dual functionality makes it a valuable tool in studies of membrane dynamics and drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
Cholesterol: The parent compound, which lacks the phosphoramidite modification.
Cholesteryl acetate: A derivative with an acetate group instead of the phosphoramidite.
Cholesteryl propionate: Another derivative with a propionate group.
Uniqueness
Cholest-5-en-3-ol, 3-(6-(((2-cyanoethoxy)(diisopropylamino)phosphino)oxy)hexyl)carbemate is unique due to its combination of a cholesterol backbone with a phosphoramidite group. This structure provides it with unique properties, such as enhanced membrane integration and reactivity, making it particularly useful in scientific research .
Propiedades
Fórmula molecular |
C43H76N3O4P |
|---|---|
Peso molecular |
730.1 g/mol |
Nombre IUPAC |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]carbamate |
InChI |
InChI=1S/C43H76N3O4P/c1-31(2)16-14-17-34(7)38-20-21-39-37-19-18-35-30-36(22-24-42(35,8)40(37)23-25-43(38,39)9)50-41(47)45-27-12-10-11-13-28-48-51(49-29-15-26-44)46(32(3)4)33(5)6/h18,31-34,36-40H,10-17,19-25,27-30H2,1-9H3,(H,45,47) |
Clave InChI |
LLDRAIRYAJXEEP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCCCCOP(N(C(C)C)C(C)C)OCCC#N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12071353.png)
![N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12071361.png)







![3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12071397.png)


